molecular formula C19H21N3O6S B12482473 N-(2-methoxy-5-nitrophenyl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide

N-(2-methoxy-5-nitrophenyl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B12482473
M. Wt: 419.5 g/mol
InChI Key: GMTULJXOZKOUDJ-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-nitrophenyl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxy group, a nitro group, a pyrrolidine sulfonyl group, and a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-nitrophenyl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Nitration: Introduction of the nitro group to the aromatic ring.

    Methoxylation: Addition of the methoxy group.

    Sulfonylation: Incorporation of the pyrrolidine sulfonyl group.

    Amidation: Formation of the benzamide core.

Each step requires specific reaction conditions, such as the use of strong acids for nitration, methanol and a base for methoxylation, sulfonyl chlorides for sulfonylation, and amines for amidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-nitrophenyl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles or electrophiles under appropriate conditions, such as halogenation or alkylation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups to the aromatic ring.

Scientific Research Applications

N-(2-methoxy-5-nitrophenyl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-nitrophenyl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methoxy-5-nitrophenyl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C19H21N3O6S

Molecular Weight

419.5 g/mol

IUPAC Name

N-(2-methoxy-5-nitrophenyl)-4-methyl-3-pyrrolidin-1-ylsulfonylbenzamide

InChI

InChI=1S/C19H21N3O6S/c1-13-5-6-14(11-18(13)29(26,27)21-9-3-4-10-21)19(23)20-16-12-15(22(24)25)7-8-17(16)28-2/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,20,23)

InChI Key

GMTULJXOZKOUDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC)S(=O)(=O)N3CCCC3

Origin of Product

United States

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